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molecular formula C11H16 B3048984 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene CAS No. 1892-05-3

2-Ethynyl-1,3,3-trimethylcyclohex-1-ene

Cat. No. B3048984
M. Wt: 148.24 g/mol
InChI Key: QGTBEURZGSLOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05986131

Procedure details

(2E,4E)-5-(2-Bromo-cyclopent-1-enyl)3-methyl-penta-2,4-dienoic acid ethyl ester (1.43 g) was dissolved in 5 ml of benzene. At ambient temperature was added successively: 293 mg of Pd(Ph3P)4, 95 mg of CuI, 147 mg of (Ph)3P, and 8 ml of piperidine. To this mixture was added via dropping funnel within 1 hour 2-ethynyl-1,3,3-trimethyl-1-cyclohexene (745 mg) dissolved in 5 ml of benzene. After 4.5 hours, additional acetylene (350 mg) was added and stirring continued for 30 minutes. The mixture was then poured into crushed ice/HCI, extracted with EtOEt, washed twice with water, dried over Na2SO4, and evaporated to dryness. Medium pressure chromatography (SiO2, hexane/AcOEt=98/2) yielded 1.478 g of (2E, 4E)-3-Methyl-5-(2,6,6-trimethyl-cyclohex-1-enylethynyl)-cyclopent-1-enyl]-penta-2,4-dienoic acid ethyl ester as a yellow oil.
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
745 mg
Type
reactant
Reaction Step Four
Quantity
350 mg
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
293 mg
Type
catalyst
Reaction Step Seven
Name
CuI
Quantity
95 mg
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])/[CH:5]=[C:6](\C)/[CH:7]=[CH:8]/C1CCCC=1Br)[CH3:2].P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.N1CCCCC1.C(C1C(C)(C)CCCC=1C)#C.C#C>C1C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[CH2:1]([O:3][C:4](=[O:16])[CH:5]=[CH:6][CH:7]=[CH2:8])[CH3:2] |^1:64,66,85,104|

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
C(C)OC(\C=C(\C=C\C1=C(CCC1)Br)/C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
147 mg
Type
reactant
Smiles
P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
745 mg
Type
reactant
Smiles
C(#C)C1=C(CCCC1(C)C)C
Step Five
Name
Quantity
350 mg
Type
reactant
Smiles
C#C
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
293 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Eight
Name
CuI
Quantity
95 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At ambient temperature was added successively
ADDITION
Type
ADDITION
Details
To this mixture was added
CUSTOM
Type
CUSTOM
Details
within 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
continued for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The mixture was then poured
CUSTOM
Type
CUSTOM
Details
into crushed ice/HCI
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOEt
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(C)OC(C=CC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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